1-Methoxy-2-phenylnaphthalene
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Overview
Description
1-Methoxy-2-phenylnaphthalene is an organic compound with the molecular formula C17H14O. It is a derivative of naphthalene, where a methoxy group is attached to the first carbon and a phenyl group is attached to the second carbon of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-phenylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 2-phenylnaphthalene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group at the first carbon position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The phenyl group can be reduced to form a cyclohexyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of 1-methoxy-2-naphthaldehyde.
Reduction: Formation of 1-methoxy-2-cyclohexylnaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
1-Methoxy-2-phenylnaphthalene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-phenylnaphthalene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Methoxy-2-naphthaldehyde
- 1-Methoxy-2-cyclohexylnaphthalene
- 2-Methoxy-1-phenylnaphthalene
Comparison: 1-Methoxy-2-phenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
58665-28-4 |
---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-methoxy-2-phenylnaphthalene |
InChI |
InChI=1S/C17H14O/c1-18-17-15-10-6-5-9-14(15)11-12-16(17)13-7-3-2-4-8-13/h2-12H,1H3 |
InChI Key |
MAUFWTQNEFPCAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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